molecular formula C14H11ClO B13413324 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol CAS No. 6280-47-3

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol

Cat. No.: B13413324
CAS No.: 6280-47-3
M. Wt: 230.69 g/mol
InChI Key: MYQBBEYFTBZYRE-OWOJBTEDSA-N
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Description

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) and a 4-chlorophenyl group connected via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol can be achieved through several methods:

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield the desired product.

    Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Bromine or chlorine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nitration: Formation of nitrophenols.

    Halogenation: Formation of halogenated phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-Chlorophenyl)ethenyl]quinoline
  • 4-[(E)-2-(4-Chlorophenyl)ethenyl]benzene

Uniqueness

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to the presence of both a phenol group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

6280-47-3

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+

InChI Key

MYQBBEYFTBZYRE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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